molecular formula C17H17N5O2 B11459927 4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11459927
M. Wt: 323.35 g/mol
InChI Key: VDRFXMQMPFISJH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino[1,2-a]benzimidazoles. This compound is characterized by the presence of a triazine ring fused to a benzimidazole moiety, with a 3,5-dimethoxyphenyl group attached at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method involves the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired compound . Another method involves the reaction of 2-benzimidazolylguanidine with acetone in the presence of piperidine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reactants is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the triazine or benzimidazole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,5-dimethoxyphenyl group in 4-(3,5-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine imparts unique electronic and steric properties, enhancing its ability to interact with specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H17N5O2/c1-23-11-7-10(8-12(9-11)24-2)15-20-16(18)21-17-19-13-5-3-4-6-14(13)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21)

InChI Key

VDRFXMQMPFISJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC

Origin of Product

United States

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